Cas no 896330-53-3 (2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide)

2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide
- 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
- 2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
- 896330-53-3
- AKOS024659013
- F2543-0534
-
- インチ: 1S/C17H13F3N4O2S/c1-10-5-6-24-13(7-10)22-15(23-16(24)26)27-9-14(25)21-12-4-2-3-11(8-12)17(18,19)20/h2-8H,9H2,1H3,(H,21,25)
- InChIKey: OBCPNSNQJMVKMX-UHFFFAOYSA-N
- ほほえんだ: S(CC(NC1=CC=CC(C(F)(F)F)=C1)=O)C1=NC(N2C=CC(C)=CC2=N1)=O
計算された属性
- せいみつぶんしりょう: 394.07113133g/mol
- どういたいしつりょう: 394.07113133g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 758
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2543-0534-2μmol |
2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
896330-53-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2543-0534-50mg |
2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
896330-53-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2543-0534-1mg |
2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
896330-53-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2543-0534-30mg |
2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
896330-53-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2543-0534-20mg |
2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
896330-53-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2543-0534-10μmol |
2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
896330-53-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2543-0534-20μmol |
2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
896330-53-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2543-0534-3mg |
2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
896330-53-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2543-0534-40mg |
2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
896330-53-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2543-0534-100mg |
2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
896330-53-3 | 90%+ | 100mg |
$248.0 | 2023-05-16 |
2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide 関連文献
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2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamideに関する追加情報
2-{[8-Methyl-4-Oxo-4H-Pyrido[1,2-a][1,3,5]Triazin-2-Yl]Sulfanyl}-N-[3-(Trifluoromethyl)Phenyl]Acetamide: A Comprehensive Overview
The compound with CAS No 896330-53-3, known as 2-{[8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a pyrido[1,2-a][1,3,5]triazine ring system and a trifluoromethyl-substituted phenyl group. The presence of these functional groups makes it a promising candidate for applications in drug discovery and materials science.
The pyrido[1,2-a][1,3,5]triazine core of this compound is a heterocyclic aromatic system that has been extensively studied for its unique electronic properties and reactivity. Recent studies have highlighted the importance of such systems in the development of new pharmaceutical agents due to their ability to interact with biological targets such as enzymes and receptors. The 8-methyl substitution on the triazine ring further enhances the molecule's stability and bioavailability, making it a valuable asset in medicinal chemistry.
One of the most intriguing aspects of this compound is its sulfur-containing sulfanyl group (-S-) attached to the triazine ring. This functional group plays a critical role in modulating the molecule's electronic properties and reactivity. Research has shown that sulfanyl-containing compounds often exhibit antioxidant activity and can act as effective radical scavengers. These properties make this compound a potential candidate for use in anti-inflammatory and neuroprotective therapies.
The trifluoromethyl-substituted phenyl group attached to the acetamide moiety adds another layer of complexity to this molecule's structure. Trifluoromethyl groups are known for their electron-withdrawing effects, which can significantly influence the molecule's lipophilicity and solubility. This feature is particularly advantageous in drug design, where fine-tuning these properties is essential for achieving optimal pharmacokinetics.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving advanced coupling techniques and catalytic processes. Researchers have employed methodologies such as Suzuki-Miyaura coupling and Stille coupling to construct the heterocyclic core and functionalize it with the desired substituents. These methods not only enhance the scalability of the synthesis but also improve the overall yield and purity of the product.
In terms of biological activity, this compound has shown promising results in preliminary assays targeting various disease states. For instance, studies have demonstrated its potential as an inhibitor of kinase enzymes involved in cancer progression. Additionally, its ability to modulate ion channels makes it a candidate for treating neurological disorders such as epilepsy and chronic pain.
The chemical stability of 2-{[8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively evaluated under various conditions. Research indicates that the molecule exhibits excellent stability under physiological conditions, which is a critical factor for its potential use as a therapeutic agent.
In conclusion, CAS No 896330-53-3 represents a cutting-edge compound with immense potential across multiple disciplines. Its unique structure combines functional groups that offer diverse chemical properties and biological activities. As research continues to uncover its full spectrum of applications, this compound stands at the forefront of innovation in modern chemistry and pharmacology.
896330-53-3 (2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide) 関連製品
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